N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride, also known as furanylfentanyl, is a synthetic opioid compound structurally related to fentanyl. This compound has garnered attention due to its potency and potential for misuse, as it is classified among new psychoactive substances. Furanylfentanyl is characterized by its furan-2-carboxamide structure, which includes a piperidine ring that contributes to its pharmacological effects.
Furanylfentanyl was first identified in the early 2010s and has since been the subject of various studies due to its implications in drug abuse and public health concerns. The compound has been evaluated by organizations such as the European Monitoring Centre for Drugs and Drug Addiction and Europol, which have conducted risk assessments on its use and impact on society .
Furanylfentanyl is classified as a synthetic opioid and falls under the category of fentanyl analogs. These compounds are known for their high potency and potential for respiratory depression, making them particularly dangerous when misused. The chemical structure of furanylfentanyl allows it to bind effectively to opioid receptors in the brain, which is a key factor in its classification as an opioid analgesic.
The synthesis of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride typically involves several steps, including the formation of the piperidine ring and the introduction of the furan-2-carboxamide moiety. One common method includes:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is CHClNO. Its structure consists of a benzofuran ring system attached to a piperidine moiety via an amide linkage.
Key structural data include:
Furanylfentanyl can participate in various chemical reactions typical for amides and opioids. Notable reactions include:
These reactions are typically monitored using chromatographic techniques to ensure product identification and yield optimization .
Furanylfentanyl exerts its effects primarily through agonistic action at mu-opioid receptors in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular events leading to analgesia, sedation, and euphoria.
Pharmacological studies have shown that furanylfentanyl has a binding affinity significantly higher than that of morphine or even fentanyl itself, indicating its potential for potent analgesic effects along with risks for overdose .
Relevant data from analytical studies indicate that furanylfentanyl can be detected using techniques such as gas chromatography-mass spectrometry, which helps in forensic applications .
Furanylfentanyl is primarily studied within the context of pharmacology and toxicology due to its implications as a new psychoactive substance. Research focuses on understanding its pharmacokinetics, potential therapeutic applications (albeit limited due to safety concerns), and its role in drug abuse patterns.
Additionally, it serves as a reference compound in analytical chemistry for developing detection methods for synthetic opioids in biological samples .
The benzofuran scaffold—a fused bicyclic system combining benzene and furan rings—has been a cornerstone in medicinal chemistry for over six decades. Its natural abundance in phytochemicals like ailanthoidol and psoralen provided early insights into its bioactive potential, including antioxidant, anticancer, and antiviral properties [1] [5]. The first therapeutic applications emerged in the 1970s with Amiodarone, a benzofuran-derived antiarrhythmic agent that inhibits potassium channels [1]. This was followed by the development of Bufuralol (β-adrenoceptor antagonist) and Methoxsalen (psoriasis therapy), highlighting the scaffold’s versatility in targeting diverse pathologies [1] [10].
By the 2000s, synthetic benzofuran derivatives dominated drug discovery. Vilazodone, approved in 2011, exemplifies scaffold optimization for serotonin reuptake inhibition; its benzofuran core enhances selectivity for 5-HT₁ₐ receptors compared to older antidepressants [10]. Recent studies further demonstrate that C2-carboxamide functionalization (e.g., N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide) significantly enhances binding to biological targets like amyloid-β (Aβ) aggregates in Alzheimer’s disease [8]. Structure-activity relationship (SAR) analyses confirm that electron-donating groups (e.g., methoxy, hydroxy) at the C5/C6 positions improve antioxidant and antiproliferative activities, while C3 arylation influences kinase inhibition [1] [5].
Table 1: Clinically Relevant Benzofuran Derivatives and Their Therapeutic Applications
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran, iodine substituents |
Vilazodone | Antidepressant | C2-carboxamide, piperazine linker |
Methoxsalen | Psoriasis therapy | 7-Hydroxyfurocoumarin derivative |
Aducanumab adjuncts* | Alzheimer’s disease (under study) | C3-aryl, C2-carboxamide |
*Derivatives analogous to cited Aβ modulators [8].
Piperidine integration into benzofuran-carboxamides addresses two pharmacological challenges: enhancing blood-brain barrier (BBB) penetration and enabling precise target engagement. The protonatable nitrogen in piperidine improves solubility, while its aliphatic ring contributes to conformational rigidity. In N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride, the piperidine moiety is linked directly to the C2-carboxamide group, positioning the basic nitrogen for salt formation (hydrochloride) and ionic interactions with biological targets [3] [6].
Molecular hybridization strategies leverage piperidine’s role in known pharmacophores. For example, piperazine-benzofuran hybrids (e.g., piperazine-linked benzofuran sulfonamides) exhibit potent anti-tubercular activity (MIC = 0.78 µg/mL against M. tuberculosis), where the piperazine/piperidine group augments hydrophobic interactions with bacterial enzyme pockets [3]. Similarly, PARP-1 inhibitors incorporate N-alkylpiperidines to mimic nicotinamide binding; derivatives like compound 15d (IC₅₀ = 12.02 nM against PARP-1) use the piperidine nitrogen for H-bonding with catalytic residues (e.g., Gly863) [6].
Table 2: Impact of Piperidine Positioning on Benzofuran Bioactivity
Piperidine Position | Example Compound | Biological Activity |
---|---|---|
C2-Carboxamide linker | N-(piperidin-4-yl)-1-benzofuran-2-carboxamide | PARP-1 inhibition, Aβ modulation |
Fused to benzofuran core | Piperazine-benzofuran hybrids | Anti-TB (MIC: 0.78 µg/mL) |
C3-Substituent | 3-(Piperidinyl)benzofurans | Kinase inhibition (e.g., Aurora B) |
Protein-protein interactions (PPIs), once deemed "undruggable," are now targeted via benzofuran-carboxamides due to their capacity to disrupt large, flat interfacial surfaces. The scaffold’s planar aromatic system enables π-stacking with hydrophobic PPI "hot spots," while the carboxamide linker provides hydrogen-bonding anchors [4] [7]. For N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride, computational modeling predicts dual engagement:
In Aβ42 aggregation modulation, C3-arylated benzofuran carboxamides demonstrate bifurcated activity:
PPI-focused design also addresses synthetic accessibility. Directed C–H arylation at benzofuran’s C3 position—using 8-aminoquinoline auxiliaries and Pd/Ag catalysis—enables rapid diversification (yields up to 93%) [10]. Subsequent transamidation installs the piperidine-carboxamide moiety, streamlining synthesis of target compounds.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0